
4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile” is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The synthesis process involves a series of chemical reactions, and the final products were found to exhibit moderate antiproliferative activity against the tested cell lines .Molecular Structure Analysis
The molecular structure of “4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile” is complex, with multiple functional groups. It includes a pyrimidine ring, a trifluoromethyl group, an ethoxy group, and a carbonitrile group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile” are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct functional groups are added at the right positions on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile” are influenced by its molecular structure . The presence of the trifluoromethyl group, the ethoxy group, and the carbonitrile group contribute to its unique properties .Future Directions
The future directions for the research and development of “4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile” and its derivatives are promising . Given their potential as anticancer agents, further studies are needed to fully understand their mechanisms of action and to optimize their synthesis for large-scale production .
properties
IUPAC Name |
4-ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c1-2-15-7-5(3-12)6(8(9,10)11)13-4-14-7/h4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHOWAYFWRLJNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

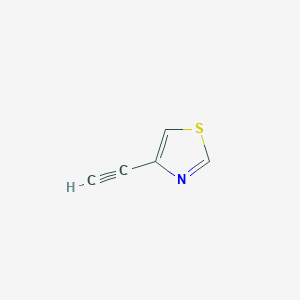
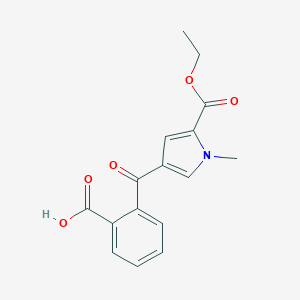

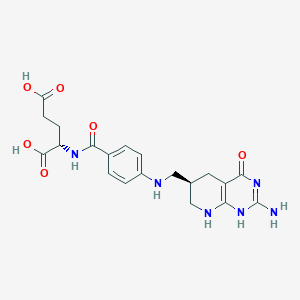

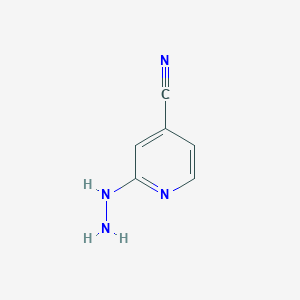
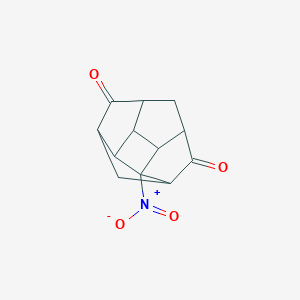

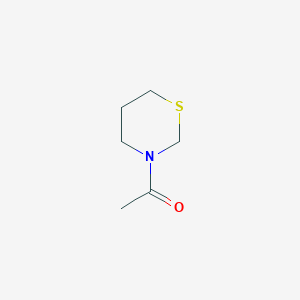
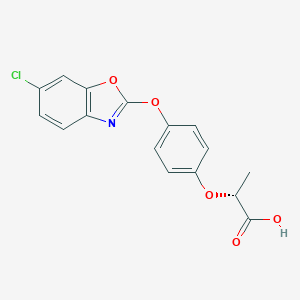
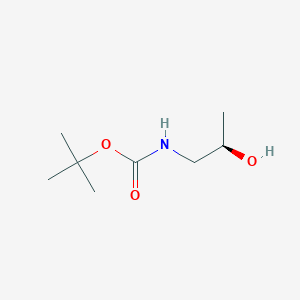
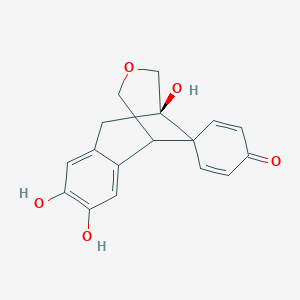
![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)